N-(4-CHLOROPHENYL)-N'-(2-PIPERIDINOETHYL)UREA
Overview
Description
N-(4-CHLOROPHENYL)-N’-(2-PIPERIDINOETHYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group and a piperidinoethyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-N’-(2-PIPERIDINOETHYL)UREA typically involves the reaction of 4-chloroaniline with 2-piperidinoethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(4-CHLOROPHENYL)-N’-(2-PIPERIDINOETHYL)UREA may involve the use of large-scale reactors and continuous flow processes. The reactants are fed into the reactor in a controlled manner, and the reaction conditions are optimized to maximize yield and purity. The product is then isolated and purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-N’-(2-PIPERIDINOETHYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-N’-(2-PIPERIDINOETHYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(4-BROMOPHENYL)-N’-(2-PIPERIDINOETHYL)UREA: Similar structure with a bromophenyl group instead of a chlorophenyl group.
N-(4-METHOXYPHENYL)-N’-(2-PIPERIDINOETHYL)UREA: Contains a methoxyphenyl group instead of a chlorophenyl group.
N-(4-FLUOROPHENYL)-N’-(2-PIPERIDINOETHYL)UREA: Features a fluorophenyl group instead of a chlorophenyl group.
Uniqueness
N-(4-CHLOROPHENYL)-N’-(2-PIPERIDINOETHYL)UREA is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2-piperidin-1-ylethyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c15-12-4-6-13(7-5-12)17-14(19)16-8-11-18-9-2-1-3-10-18/h4-7H,1-3,8-11H2,(H2,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOIPCNLDUQOEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47198839 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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